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Compound of Interest

Compound Name: 4-Amino-2,6-difluorobenzoic acid

Cat. No.: B1278702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-Amino-2,6-difluorobenzoic acid. Due to the limited availability of publicly accessible,

experimentally verified spectra for this specific compound, this document focuses on predicted

data derived from analogous structures and spectroscopic principles. It serves as a

foundational resource for researchers involved in the synthesis, characterization, and

application of this molecule in fields such as medicinal chemistry and materials science.

Data Presentation
The following tables summarize the anticipated quantitative data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for

4-Amino-2,6-difluorobenzoic acid. These values are estimations and should be confirmed

with experimental data.

Table 1: Predicted ¹H NMR Spectral Data for 4-Amino-2,6-difluorobenzoic acid (in DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Assignment

~13.0 Broad Singlet -COOH

~6.2 - 6.4 Doublet of Triplets H-3, H-5

~6.0 Broad Singlet -NH₂
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Note: The chemical shift of the acidic proton (-COOH) and the amine protons (-NH₂) can vary

significantly with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Amino-2,6-difluorobenzoic acid (in DMSO-

d₆)

Chemical Shift (δ) ppm Assignment

~165 C=O

~160 (d, ¹JCF) C-2, C-6

~150 C-4

~105 (d, ³JCF) C-1

~95 (t, ²JCF) C-3, C-5

Note: The carbon signals for the fluorine-bearing carbons will appear as doublets due to

carbon-fluorine coupling. The signals for carbons adjacent to the fluorinated carbons will

appear as triplets.

Table 3: Predicted IR Spectral Data for 4-Amino-2,6-difluorobenzoic acid

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H stretch (Carboxylic acid)

3300 - 3100 Medium N-H stretch (Amine)

1700 - 1670 Strong C=O stretch (Carboxylic acid)

1630 - 1600 Medium N-H bend (Amine)

1600 - 1550 Medium C=C stretch (Aromatic)

1300 - 1200 Strong C-O stretch (Carboxylic acid)

1200 - 1100 Strong C-F stretch

Table 4: Predicted Mass Spectrometry Data for 4-Amino-2,6-difluorobenzoic acid
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m/z Interpretation

173 [M]⁺ (Molecular Ion)

156 [M-OH]⁺

128 [M-COOH]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-2,6-difluorobenzoic
acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum.

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. If necessary, employ

techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the

assignment of carbon signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or using an

Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the

sample with dry KBr powder and press it into a thin, transparent disk.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct

infusion or after separation by gas or liquid chromatography.

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization

(ESI) or Electron Impact (EI).

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of

the resulting ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 4-Amino-2,6-difluorobenzoic acid.
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Workflow for Spectroscopic Analysis of 4-Amino-2,6-difluorobenzoic Acid
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A generalized workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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